Chiral Pyridinylethyl Side Chain vs. Achiral 5-Amine Substituents
3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine is one of very few pyrazolo[1,5-a]pyrimidin-5-amine derivatives bearing a chiral 1-(pyridin-3-yl)ethyl substituent, a feature absent in the most extensively characterized in-class AAK1 inhibitor LP-935509 . LP-935509 (CAS 1454555-29-3; 4-[3-(2-methoxypyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester) replaces the 5-amine linker with a piperazine carbamate and uses a 2-methoxypyridin-3-yl group at position 3 instead of the 3-chlorophenyl group . The target compound's chiral center (C-1 of the ethyl linker) introduces stereospecific conformational constraints not present in LP-935509, potentially enabling enantioselective kinase interactions . Compared to the closest DrugBank analog DB07698, which substitutes the pyridin-3-yl ethyl group with a 3-chlorophenyl group at the 5-amine position, the target compound adds a pyridine nitrogen capable of acting as a hydrogen-bond acceptor, expanding the potential interaction landscape within the ATP-binding pocket by at least one additional H-bond contact [1].
| Evidence Dimension | Structural differentiation: chiral centers and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 1 chiral center; 5 hydrogen-bond acceptors (pyrimidine N1/N3, pyridine N, pyrazole N, Cl atom); molecular weight 349.82 g/mol |
| Comparator Or Baseline | LP-935509: 0 chiral centers; 8 hydrogen-bond acceptors; MW 396.44 g/mol. DB07698: 0 chiral centers; 4 hydrogen-bond acceptors; MW 335.79 g/mol. 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (C19H16ClN5 isomer): 0 chiral centers; 4 H-bond acceptors; MW 349.82 g/mol. |
| Quantified Difference | Target compound is the only C19H16ClN5 isomer combining a chiral center with a pyridine-H-bond acceptor on the 5-amine side chain; DB07698 lacks both features; LP-935509 has a different core substitution pattern (2-methoxypyridine vs. 3-chlorophenyl). |
| Conditions | Structural comparison based on reported CAS registry data, SMILES, and InChI from ChemicalBook and DrugBank (2026). |
Why This Matters
Chirality and H-bond acceptor count are critical determinants of kinase selectivity; procurement of the wrong isomer or achiral analog risks targeting an entirely different kinase profile.
- [1] DrugBank. DB07698 — 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine. InChI Key JDNMRPIWJIDDAY-UHFFFAOYSA-N. View Source
